Bm2t-Cyclosporin A
Description
Structure
2D Structure
Properties
CAS No. |
114865-22-4 |
|---|---|
Molecular Formula |
C63H113N11O12 |
Molecular Weight |
1216.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1 |
InChI Key |
RGIOCYRKFMXZGI-BFGUSBJVSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyms |
(MeBm(2)t)(1)-CsA (MeBm2t)-CsA 4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A 4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- MeBm(2)t1-CsA N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Bm2t Cyclosporin a
Elucidation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bm2t) Biosynthesis
The unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, abbreviated as Bm2t, is a critical component of Cyclosporin (B1163) A and is not found in natural media. nih.gov Its synthesis is a key preliminary step and is accomplished through a dedicated polyketide pathway. nih.gov This pathway utilizes fundamental building blocks from primary metabolism to construct the carbon backbone of Bm2t.
Polyketide Pathway Intermediates and Reaction Mechanisms
The biosynthesis of the C9 backbone of Bm2t, which is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, proceeds via a polyketide pathway. nih.govacs.org This process begins with the precursor molecules acetyl-CoA and malonyl-CoA, along with NADPH and S-adenosylmethionine. nih.gov The intermediates of this pathway remain bound to the Bmt polyketide synthase throughout the synthesis cycle. nih.govacs.org
A key step in this pathway is the methylation of an enzyme-bound intermediate. nih.gov Specifically, enzyme-bound 3-oxo-4-hexenoic acid, which is the product of the second elongation cycle, has been identified as the exclusive substrate for the introduction of the methyl group. nih.govacs.org If the biosynthesis is prematurely halted, these intermediates can be released from the enzyme, sometimes as coenzyme A thioesters or as lactones in the case of reactive C8-intermediates. nih.govacs.org
Recent studies have identified a gene cluster responsible for cyclosporine biosynthesis, which includes the gene SimG encoding the PKS responsible for Bmt production. asm.org It is proposed that this PKS, SimG, synthesizes 3R-hydroxyl-4R-methyl-6E-octenoic acid. asm.org This intermediate is then likely oxidized by the enzyme SimI to form 3R-hydroxy-4R-methyl-2-keto-6E-octenoic acid, which is subsequently converted to Bmt by the aminotransferase SimJ. asm.org
Enzymatic Analysis of Bm2t Polyketide Synthase Specificity
Enzymatic studies have shed light on the specificity of the Bmt polyketide synthase (PKS). The enzyme demonstrates a degree of flexibility in its substrate recognition. For instance, butyryl-CoA is recognized by the Bmt PKS with an efficiency comparable to that of crotonyl-CoA. acs.org This suggests a relaxed specificity of the enzyme concerning the starter unit, as it can process butyryl-CoA to produce the saturated analog of the natural product. acs.org
However, the accessibility of the enzyme's active sites to externally supplied intermediates appears to be restricted. While activated intermediates of the early, processive part of the biosynthetic pathway can be incorporated, later methylated intermediates like 2-methyl-3-oxo-4-hexenoyl-CoA cannot enter the cycle. nih.gov This indicates that the region of the Bmt PKS responsible for the latter stages of biosynthesis is not accessible to these external coenzyme A thioesters. nih.gov
Cyclosporin Synthetase Complex: Architecture and Catalytic Mechanisms
The assembly of the eleven amino acid residues into the final cyclosporin molecule is carried out by the cyclosporin synthetase (CySyn), a remarkably large and complex multienzyme. researchgate.netnih.gov This single polypeptide chain has a molecular mass of approximately 1.7 MDa and is encoded by a 45.8 kb open reading frame. researchgate.net It functions as a nonribosomal peptide synthetase (NRPS), an enzymatic assembly line that synthesizes peptides without the use of ribosomes. researchgate.netwikipedia.org
Nonribosomal Peptide Synthetase (NRPS) Domains and Functional Characterization
Cyclosporin synthetase is organized into eleven modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. researchgate.netwikipedia.org This modular architecture is a hallmark of NRPS enzymes. d-nb.info Each module is further composed of several catalytic domains that perform distinct functions. portlandpress.comresearchgate.net
The core domains found in each module are the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. d-nb.infoportlandpress.commdpi.com
Adenylation (A) domain: This domain is responsible for selecting and activating the specific amino acid substrate by converting it into an aminoacyl-adenylate. nih.govacs.org
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred and covalently tethered to the T domain via a thioester linkage. nih.govacs.org
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the growing peptide chain and the newly activated amino acid. acs.org
In addition to these core domains, seven of the eleven modules in cyclosporin synthetase contain an N-methyltransferase (N-MTase) domain, which is responsible for the N-methylation of specific amino acids. researchgate.netajbasweb.com
Amino Acid Activation, Thioester Linkage, and N-Methylation Processes
The biosynthesis of cyclosporin A begins with the activation of each of its constituent amino acids. nih.gov The adenylation (A) domain of each module selects its cognate amino acid and activates it by reacting it with ATP to form an aminoacyl-adenylate intermediate. nih.govgsarpublishers.com This activated amino acid is then transferred to the thiolation (T) domain, where it is covalently attached as a thioester. nih.govgsarpublishers.com
A key feature of cyclosporin A is the N-methylation of seven of its eleven amino acid residues. researchgate.net This modification is crucial for the molecule's biological activity and is catalyzed by integrated N-methyltransferase (N-MTase) domains within the NRPS modules. researchgate.netmdpi.com The methylation occurs during the assembly process, prior to the formation of the amide bond. researchgate.net The N-MTase domains utilize S-adenosyl-l-methionine (AdoMet) as the methyl group donor. researchgate.net
Stepwise Peptide Elongation and Macrocyclization
The synthesis of the cyclosporin peptide proceeds in a stepwise fashion, following the modular organization of the NRPS. nih.gov The process is initiated with D-alanine at position 8 of the final cyclosporin molecule. nih.gov The growing peptide chain, tethered to the T domain of one module, is elongated by the condensation (C) domain, which catalyzes the formation of a peptide bond with the amino acid attached to the T domain of the subsequent module. acs.org This process is repeated for all eleven amino acids, resulting in a linear undecapeptide that remains bound to the enzyme. nih.gov
The final step in the biosynthesis is the release and cyclization of the linear peptide. In fungal NRPSs like cyclosporin synthetase, this is typically catalyzed by a terminal C-domain, also known as a C-terminal (CT) domain. mdpi.com This domain facilitates an intramolecular amide bond formation, releasing the peptide from the enzyme and forming the characteristic cyclic structure of cyclosporin A. mdpi.combeilstein-journals.org
Molecular Mechanisms of Bm2t Cyclosporin a Biological Action
Immunophilin Binding and Conformational Dynamics
Cyclophilins are ubiquitous proteins found across all domains of life that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity. frontiersin.orgplos.org This enzymatic function catalyzes the isomerization of peptide bonds at proline residues, a crucial step in protein folding. frontiersin.orgplos.org The interaction between cyclosporins and cyclophilins is the foundational step for their immunosuppressive effects.
Bm2t-Cyclosporin A, an analog of Cyclosporin (B1163) A, binds to cyclophilin A (CyPA), a highly abundant cytosolic protein and the primary intracellular receptor for CsA. wikipedia.orgnih.govnih.gov While this compound binds to CyPA in a manner fundamentally similar to CsA, its binding affinity is reportedly 100-fold weaker. nih.gov This reduced affinity is attributed to specific structural interactions within the binding site. nih.gov Despite this, the Bm2t-CsA-CyPA complex exhibits increased immunosuppressive activity. nih.gov
Cyclophilins constitute a large family of isozymes, with major isoforms found in various cellular compartments. wikipedia.org The binding of different cyclosporin analogs to these isoforms can vary, potentially leading to different biological outcomes. nih.gov For instance, studies on Toxoplasma gondii have shown that different cyclophilin isoforms exhibit varying sensitivity to CsA, with a conserved isoform (TgCyp23) showing high affinity and a more divergent one (TgCyp18.4) being significantly less sensitive. csic.esnih.gov This highlights the isoform-specific nature of these interactions.
The binding process itself can be complex, with CsA exhibiting at least two distinct kinetic phases when interacting with cyclophilin 18 (Cyp18), suggesting the presence of different conformational fractions of the drug in solution. plos.org
The formation of the cyclosporin-cyclophilin complex is a highly specific interaction governed by the three-dimensional structures of both the drug and the protein. nih.gov X-ray crystallography and NMR spectroscopy have revealed that cyclophilin possesses an eight-stranded antiparallel beta-barrel structure. wikipedia.orgnih.gov The binding site for cyclosporin is a hydrophobic pocket that is also the active site for its PPIase activity. nih.gov
Upon binding, both the cyclosporin molecule and cyclophilin undergo subtle conformational changes. nih.govnih.gov In the case of this compound, a close contact between its modified residue (MeBmt) and the active site residue Ala103 of CyPA causes slight conformational adjustments in both the drug and the protein. nih.gov One notable change is a slight movement of the MeLeu6 residue in CsA relative to the MeBm2t residue in Bm2t-CsA, which may contribute to the higher affinity of the Bm2t-CsA-CyPA complex for calcineurin. nih.gov
The structure of the complex is critical for its subsequent interaction with calcineurin. The cyclosporin molecule essentially acts as a molecular "glue," creating a new composite surface on cyclophilin that is recognized by calcineurin. nih.gov
Cyclophilins are enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins. frontiersin.orgnih.govnih.gov Cyclosporin A and its analogs are potent inhibitors of this PPIase activity. nih.govnih.gov The binding of cyclosporin to the active site of cyclophilin directly blocks the enzyme's catalytic function. nih.gov
However, the immunosuppressive action of cyclosporins is not a direct result of the inhibition of PPIase activity. plos.org Instead, it is the formation of the cyclosporin-cyclophilin complex that gains a new function: the ability to bind and inhibit calcineurin. plos.orgmdpi.com While PPIase inhibition is a consequence of cyclosporin binding, it is the subsequent protein-protein interaction with calcineurin that mediates the downstream immunomodulatory effects. nih.govnih.gov
Structural Determinants of Cyclosporin-Cyclophilin Complex Formation
Calcineurin Inhibition and Downstream Immunomodulatory Signaling
The key event in the immunosuppressive pathway of cyclosporins is the inhibition of calcineurin, a serine/threonine protein phosphatase that plays a critical role in T-cell activation. nih.govnih.govpharmgkb.org
The this compound-cyclophilin A complex binds to a composite surface on calcineurin formed by its catalytic and regulatory subunits. rcsb.org This binding physically obstructs the active site of calcineurin, preventing it from accessing its substrates. nih.govrcsb.org The interaction is highly specific, with residues from both cyclophilin and the bound cyclosporin analog making contact with calcineurin. nih.govrcsb.org
Modeling studies suggest that the cyclosporin molecule docks into a site on calcineurin that is also recognized by the FK506-FKBP complex, another immunosuppressive drug-immunophilin pair. nih.gov Although both complexes bind to the same general region, the specific molecular interactions differ. rcsb.org The Bm2t-CsA-CyPA complex, for instance, is thought to interact with Arg-122 at the active site of calcineurin, implying a direct role in disrupting catalysis. rcsb.org This inhibition of calcineurin's phosphatase activity is the central mechanism by which this compound exerts its immunosuppressive effects. nih.govnih.govresearchgate.net
A primary substrate of calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NF-AT), a family of transcription factors crucial for the expression of genes involved in the immune response, such as Interleukin-2 (IL-2). nih.govdoi.orgactivemotif.com In resting cells, NF-AT is phosphorylated and resides in the cytoplasm. nih.govnih.gov
Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. youtube.com Active calcineurin then dephosphorylates NF-AT. activemotif.comnih.gov This dephosphorylation event is critical as it exposes nuclear localization sequences on the NF-AT protein, triggering its rapid translocation from the cytoplasm into the nucleus. doi.org Once in the nucleus, NF-AT binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription and subsequent T-cell activation and proliferation. pharmgkb.orgactivemotif.com
By inhibiting calcineurin, the this compound-cyclophilin A complex prevents the dephosphorylation of NF-AT. nih.govplos.org As a result, NF-AT remains in its phosphorylated state in the cytoplasm and cannot move to the nucleus to initiate gene transcription. researchgate.netnih.govdoi.org This blockade of NF-AT nuclear translocation effectively halts the T-cell activation cascade, leading to immunosuppression. cdcn.orgnih.gov
Table 1: Key Molecular Interactions of this compound
| Interacting Molecule | Binding Partner | Key Outcome of Interaction |
| This compound | Cyclophilin A (CyPA) | Formation of the Bm2t-CsA-CyPA complex; inhibition of CyPA's PPIase activity. nih.gov |
| Bm2t-CsA-CyPA Complex | Calcineurin | Inhibition of calcineurin's phosphatase activity. nih.govrcsb.org |
| Calcineurin | NF-AT (phosphorylated) | Dephosphorylation of NF-AT. activemotif.comnih.gov |
| Bm2t-CsA-CyPA Complex | Calcineurin | Prevention of NF-AT dephosphorylation and subsequent nuclear translocation. nih.govdoi.orgnih.gov |
Impact on Lymphokine Gene Transcription, particularly Interleukin-2 (IL-2)
The primary immunosuppressive action of Cyclosporin A (CsA), a cyclic undecapeptide containing the unique amino acid Bm2t ((4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine) at position 1, is the inhibition of lymphokine gene transcription, most notably that of Interleukin-2 (IL-2). tandfonline.comnih.govresearchgate.net This blockade occurs at the transcriptional level and is a cornerstone of its clinical utility in preventing organ transplant rejection. tandfonline.comnih.gov The mechanism is not direct but is mediated through a series of intracellular events.
Upon entering a T-lymphocyte, CsA binds to its cytosolic receptor, cyclophilin A (CypA), a ubiquitous protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity. tandfonline.comresearchgate.netfrontiersin.org The resulting CsA-CypA complex acquires a new conformation that allows it to bind to and inhibit the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. researchgate.netnih.govpatsnap.com
Calcineurin's crucial function in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. researchgate.netpatsnap.com Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it binds to specific promoter regions of genes encoding cytokines, including the IL-2 gene, thereby initiating their transcription. researchgate.netpatsnap.com By inhibiting calcineurin, the CsA-CypA complex prevents NFAT dephosphorylation. researchgate.net Consequently, NFAT remains phosphorylated in the cytoplasm and cannot enter the nucleus to activate IL-2 gene expression. researchgate.netpatsnap.com This effectively halts the production of IL-2, a critical cytokine for T-cell proliferation and the amplification of the immune response. researchgate.netpatsnap.commdpi.com
Research has shown that CsA specifically impairs the function of nuclear proteins involved in T-cell activation and prevents the binding of lymphocyte-specific factors to the IL-2 enhancer region. nih.govembopress.org Studies using murine T-cells stimulated in vivo demonstrated that CsA administration inhibited IL-2 and IFN-gamma transcripts by 70-90%. nih.gov This inhibition of lymphokine production is a major factor in CsA's ability to suppress T-cell growth and activation. nih.gov The effect is comprehensive, as CsA has been shown to abrogate IL-2 production in all human T-cell clones capable of producing it, regardless of their phenotype or other functional capabilities. nih.gov
| Step | Molecular Event | Consequence | Primary Reference(s) |
|---|---|---|---|
| 1 | CsA enters T-lymphocyte cytoplasm | Initiates the immunosuppressive cascade | frontiersin.org |
| 2 | CsA binds to cyclophilin A (CypA) | Formation of the [CsA-CypA] complex | tandfonline.comresearchgate.net |
| 3 | [CsA-CypA] complex binds to calcineurin | Inhibition of calcineurin's phosphatase activity | researchgate.netnih.govpatsnap.com |
| 4 | NFAT remains phosphorylated | NFAT is prevented from translocating to the nucleus | researchgate.netpatsnap.com |
| 5 | NFAT fails to bind IL-2 gene promoter | Transcription of the IL-2 gene is blocked | nih.govembopress.org |
| 6 | IL-2 production is halted | Suppression of T-cell activation and proliferation | researchgate.netmdpi.com |
Broader Molecular Effects and Non-Immunosuppressive Bioactivities
Modulation of JNK and p38 Signaling Pathways
Beyond the well-established calcineurin/NFAT pathway, Cyclosporin A exerts its immunosuppressive effects by modulating other critical signaling cascades. nih.gov Research indicates that CsA specifically blocks the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways that are triggered by T-cell receptor engagement. nih.govembopress.org This inhibition is considered a calcineurin-independent mechanism. embopress.org
The JNK and p38 pathways are synergistically activated during T-cell activation and are involved in the expression of inflammatory cytokines like IL-2. embopress.orgsemanticscholar.org The inhibitory action of CsA on these pathways occurs at a level upstream of MAP kinase kinase kinase (MAPKK-K). embopress.org This dual blockade of both the calcineurin-dependent NFAT pathway and the JNK/p38 activation pathways makes CsA a highly specific and potent inhibitor of T-cell activation. nih.govembopress.org Studies have also shown that CsA can protect certain cells from apoptosis induced by oxidative stress by inhibiting these same p53 and JNK/p38 signaling pathways. nih.gov
Influence on Mitochondrial Permeability Transition Pore (MPTP) Regulation
Cyclosporin A has a significant impact on mitochondrial function, specifically through its regulation of the mitochondrial permeability transition pore (mPTP). nih.gov The mPTP is a high-conductance channel in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. nih.govfrontiersin.org
CsA is a potent inhibitor of mPTP opening. nih.govfrontiersin.org The primary mechanism involves the binding of CsA to cyclophilin D (CypD), a cyclophilin isoform located in the mitochondrial matrix. frontiersin.org By inhibiting CypD, CsA prevents the conformational changes that lead to the opening of the pore, thereby protecting the cell. frontiersin.orgfrontiersin.org This action is crucial in contexts of cellular stress, such as ischemia-reperfusion injury. frontiersin.org More recent research has uncovered an additional mechanism: CsA enhances the sequestration of free calcium within the mitochondrial matrix in a phosphate-dependent manner. nih.govmdpi.com This increased mitochondrial calcium buffering capacity further delays mPTP opening by keeping matrix calcium concentrations low, thus preserving mitochondrial bioenergetics and function. nih.govmdpi.com
Antiviral Activity and Mechanisms of Action (e.g., Anti-Influenza)
Cyclosporin A and its analogues exhibit broad-spectrum antiviral activity, including against the influenza virus. nih.govmdpi.com The mechanism of action against influenza is complex and appears to involve both cyclophilin A-dependent and -independent pathways. nih.govscienceopen.com
CsA has been shown to inhibit influenza A virus replication in a dose-dependent manner. nih.govmdpi.com One mechanism involves the host protein cyclophilin A (CypA), which has been identified as interacting with the influenza virus M1 matrix protein. nih.gov CsA treatment can enhance the binding between CypA and M1, which may interfere with the viral life cycle. nih.govscienceopen.com However, the antiviral effect is not solely dependent on CypA. Studies have shown that CsA still suppresses viral protein expression and impairs the nuclear export of viral mRNA even in cells depleted of CypA. nih.govscienceopen.com Furthermore, the anti-influenza activity of CsA is independent of the calcineurin signaling pathway, as non-immunosuppressive analogues are also effective. nih.govscienceopen.com The inhibitory effect appears to occur at a late stage of the viral life cycle, after viral protein synthesis, potentially interfering with virus assembly or budding. nih.gov
Structure Activity Relationships Sar and Rational Drug Design of Cyclosporin a Analogues
Identification of Essential Structural Features for Biological Activity
The immunosuppressive activity of Cyclosporin (B1163) A is a result of a complex interplay of its structural components, which dictate its conformation and interactions with its biological targets, cyclophilin and calcineurin. mdpi.comnih.gov
The unique amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1 and the seven N-methylated amino acids are cornerstones of Cyclosporin A's structure and function. acs.org N-methylation is crucial for the molecule's ability to permeate cell membranes. jst.go.jp It reduces the number of hydrogen bond donors, which can increase lipophilicity and help the backbone adopt conformations suitable for membrane passage. researchgate.net
The conformation of CsA is highly adaptable, a property sometimes referred to as "chameleonic." researchgate.netnih.gov In nonpolar environments, CsA tends to adopt a "closed" conformation with intramolecular hydrogen bonds, which shields its polar groups. researchgate.netcapes.gov.br In contrast, in polar solvents or when bound to its receptor, cyclophilin, it assumes an "open" conformation with all-trans peptide bonds and no intramolecular hydrogen bonds. acs.orgresearchgate.net The cis-trans isomerization of the peptide bond between MeLeu-9 and MeLeu-10 is a key feature of this conformational flexibility. researchgate.netnih.gov
The side chain of MeBmt plays a significant role in this conformational adaptability. Its orientation differs between the crystal structure and the solution, a change attributed to the breaking of intermolecular hydrogen bonds upon dissolution. capes.gov.br Modifications to the butenyl side chain of MeBmt can be made without losing high binding affinity to cyclophilins, making it a key site for synthetic modifications. acs.org
Table 1: Conformational Characteristics of Cyclosporin A
| Feature | Description | Reference |
|---|---|---|
| N-Methylation | Seven of the eleven amino acids are N-methylated, which is critical for membrane permeability. | jst.go.jp |
| MeBmt Residue | The unique amino acid at position 1, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine, is crucial for biological activity and a key site for modification. | acs.orgacs.org |
| Conformational Plasticity | Exhibits "chameleonic" behavior, adopting different conformations in polar versus nonpolar environments. | researchgate.netnih.gov |
| "Closed" Conformation | Prevalent in nonpolar solvents, characterized by intramolecular hydrogen bonds. | researchgate.netcapes.gov.br |
| "Open" Conformation | Assumed in polar solvents and when bound to cyclophilin, with all-trans peptide bonds. | acs.orgresearchgate.net |
| Cis-Trans Isomerization | The peptide bond between MeLeu-9 and MeLeu-10 can switch between cis and trans isomers, contributing to conformational flexibility. | researchgate.netnih.gov |
The immunosuppressive action of Cyclosporin A is mediated through the formation of a ternary complex with cyclophilin A (CypA) and calcineurin. nih.govnih.gov The binding to CypA induces a conformational change in CsA, creating a composite surface that then interacts with and inhibits the phosphatase activity of calcineurin. nih.gov
Specific residues of CsA are critical for these interactions. The crystal structure of the CypA-CsA-calcineurin complex reveals that residues 3-9 of CsA form the primary interface with calcineurin. nih.govpnas.org In particular, the N-methyl leucines at positions 4 and 6 are key contributors to this binding. nih.gov The side chains of these residues, along with Trp-121 of CypA, create a hydrophobic surface that interacts with calcineurin. nih.gov This hydrophobic interaction is supplemented by two buried hydrogen bonds. nih.govpnas.org
Modifications at different positions of the CsA macrocycle can differentially affect its binding to CypA and its subsequent inhibition of calcineurin, leading to non-immunosuppressive analogues. For instance, analogues modified at position 4 can retain potent inhibition of cyclophilin's rotamase activity but lose their immunosuppressive function. mdpi.com Similarly, alterations at position 8 can lead to a reduction in inhibitory activity against cyclophilins. mdpi.com The analogue [Me-Ile-4]cyclosporin (NIM811), for example, binds strongly to cyclophilins but lacks immunosuppressive effects. mdpi.com
The interaction with calcineurin is also dependent on specific residues on the calcineurin surface itself. A hydrophobic pocket at the interface of the two calcineurin subunits is a key binding site. nih.gov Both the CypA-CsA complex and the FKBP-FK506 complex bind to a common, yet distinct, composite surface on calcineurin. pnas.org While many of the calcineurin residues involved in binding are shared, some are unique to the interaction with the CypA-CsA complex. pnas.org
Table 2: Key Residues in Cyclosporin A for Target Binding
| CsA Residue Position | Role in Binding | Consequence of Modification | Reference |
|---|---|---|---|
| 3-9 | Forms the primary interface for calcineurin binding. | Alterations can modulate immunosuppressive activity. | nih.govpnas.org |
| 4 (MeLeu) | Crucial for the hydrophobic interaction with calcineurin. | Can lead to non-immunosuppressive analogues that still bind cyclophilin. | mdpi.comnih.gov |
| 6 (MeLeu) | Contributes significantly to the calcineurin binding surface. | Modifications can impact immunosuppressive potency. | nih.gov |
| 8 (D-Ala) | Located on the edge of the calcineurin-binding domain. | Modifications can significantly reduce immunosuppressive activity. | mdpi.comacs.org |
Contributions of Bm2t and Other N-Methylated Amino Acids to Macrocycle Conformation and Activity
Methodologies for Structural Modification and Analog Synthesis
The quest for improved Cyclosporin A analogues has spurred the development of sophisticated methodologies for structural modification and synthesis. These approaches range from academic design principles to advanced synthetic techniques.
A fundamental academic design principle involves the strategic optimization of fermentation conditions to enhance the production of CsA by fungi like Tolypocladium inflatum. researchgate.netbrieflands.com Statistical experimental designs, such as the Plackett-Burman design and response surface methodology, have been employed to identify and optimize key bioprocess parameters like nutrient sources (e.g., sucrose, ammonium (B1175870) sulfate) to increase yields. researchgate.net
Another key principle is the modification of the CsA scaffold to create "soft drugs." These are compounds designed to have activity comparable to the parent molecule but are metabolized to inactive forms, potentially reducing systemic toxicity. nih.govtandfonline.com
Furthermore, the development of nanosuspensions through techniques like high-pressure homogenization is a design strategy aimed at improving the solubility and oral bioavailability of poorly water-soluble drugs like CsA. researchgate.netturkjps.orgjrespharm.com
Rational drug design relies heavily on computational methods to guide the synthesis of new analogues.
Structure-Based Design: This approach utilizes the three-dimensional structures of the target proteins, such as cyclophilin A and calcineurin, to design ligands that fit into their binding sites. researchgate.net The crystal structures of the CypA-CsA and the ternary CypA-CsA-calcineurin complexes have been invaluable for this purpose. nih.govpnas.orgnih.gov By understanding the key interactions at the atomic level, medicinal chemists can design modifications to CsA that are predicted to enhance binding affinity or selectivity.
Ligand-Based Design and Pharmacophore Modeling: When the 3D structure of the target is unknown or to complement structure-based approaches, ligand-based methods are employed. uniroma1.it This involves analyzing a set of known active ligands to identify common chemical features, or a pharmacophore, that are essential for biological activity. capes.gov.bracs.org This pharmacophore model can then be used to virtually screen large compound libraries to identify novel scaffolds that may possess the desired activity. capes.gov.br
PROTACs (Proteolysis Targeting Chimeras): A more recent rational design strategy involves the creation of PROTACs based on the CsA scaffold. These molecules are designed to link CypA to an E3 ligase, thereby inducing the intracellular degradation of CypA. mdpi.com This approach offers a way to deplete the cellular levels of the target protein at low drug concentrations. mdpi.com
The semisynthetic modification of the natural CsA molecule is a common route to new analogues. A particularly powerful and versatile tool in this regard is olefin metathesis. tandfonline.com
Olefin Metathesis: This reaction allows for the efficient formation of new carbon-carbon double bonds. In the context of CsA, it has been primarily used to modify the butenyl side chain of the MeBmt residue at position 1. acs.orgnih.govresearchgate.net This methodology has been successfully employed to:
Synthesize novel CsA analogues with potential as soft drugs for autoimmune diseases. nih.gov
Create derivatives with antiproliferative effects against cancer cell lines.
Attach CsA to solid supports to create affinity reagents for identifying novel cyclophilin-binding proteins. acs.orgresearchgate.net
The use of ruthenium-based catalysts, such as the Grubbs catalyst, allows these modifications to be carried out under mild conditions, which is crucial for preserving the integrity of the complex cyclic peptide structure of CsA. acs.orgresearchgate.net
Other synthetic strategies include the use of Wittig reactions and organometallic reagents to create specific isomers of CsA analogues. google.comgoogle.com
Rational Design Approaches (e.g., Structure-Based Design, Ligand-Based Design, Pharmacophore-Based Design)
Prodrug Strategies and Chemical Delivery Systems in Academic Design
Prodrug strategies represent a versatile approach in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. nih.govmdpi.com For Cyclosporin A (CsA), a potent immunosuppressive cyclic undecapeptide, its low aqueous solubility and potential for systemic toxicity have driven the exploration of various prodrug and chemical delivery systems. nih.govdrugbank.com These strategies aim to modify the CsA molecule in a reversible manner, often by attaching a promoiety, to enhance properties like solubility or site-specific delivery. epfl.chijpsonline.com The active CsA is then released in vivo through enzymatic or chemical cleavage. ijpsonline.com
A primary motivation for developing CsA prodrugs is to improve its aqueous solubility, which can be a significant hurdle in formulation development. nih.govresearchgate.net By introducing hydrophilic moieties, researchers have successfully created CsA derivatives with substantially increased water solubility. nih.govresearchgate.net Another key objective is to achieve targeted drug delivery, thereby increasing the concentration of the active drug at the desired site of action and minimizing systemic exposure and associated side effects. epfl.chmdpi.com
A bioprecursor is a type of prodrug that is metabolically activated in vivo to the active drug. nih.govresearchgate.net This approach relies on the body's own metabolic enzymes to carry out the conversion. nih.gov The design of bioprecursors is a retrometabolic approach, where the known metabolic pathways of a drug are considered in reverse to design a precursor molecule. nih.govresearchgate.net
In the context of Cyclosporin A, the design of bioprecursors involves modifying the CsA structure in a way that it becomes a substrate for specific enzymes, leading to the release of the active parent drug. nih.govresearchgate.net This strategy aims to address limitations of the parent drug, such as poor absorption or a narrow therapeutic index. mdpi.com The chemical modifications can alter the physicochemical properties of the molecule, which in turn influences its biological and toxicological profile. nih.gov
For instance, research has focused on modifying the hydroxyl group of the MeBmt-1 residue of CsA. nih.gov By attaching dipeptide systems that have a differential tendency for intramolecular cyclization to form diketopiperazine (DKP), the release of the parent CsA can be tailored. nih.gov The rate of this chemoreversible release can be modulated from minutes to several days by altering the chemical and structural features of the dipeptide esters, such as N-alkylation and the nature of the side chains. nih.gov
Table 1: Research Findings on Cyclosporin A Bioprecursor Design
| Bioprecursor Strategy | Modification Site | Release Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Dipeptide Esters | OH-MeBmt-1 | Intramolecular Cyclization (DKP formation) | Conversion rates can be controlled (minutes to days) by modifying dipeptide features. | nih.gov |
| Phospholipid Conjugates | sn-2 position of phospholipid | Phospholipase A2 (PLA2) hydrolysis | Targeted release at inflammation sites with elevated PLA2 levels. | mdpi.comresearchgate.netnih.gov |
| Dimerization | Position 8 | Not a direct release mechanism, but alters bioactivity | Increased affinity for Cyclophilin A and altered binding to Calcineurin. | epfl.ch |
Retrometabolic drug design is a strategy that uses the understanding of a drug's metabolic pathways to design new compounds with improved therapeutic indices. wikipedia.orgnih.gov This approach can be broadly categorized into the design of "soft drugs" and "chemical delivery systems" (CDS). wikipedia.orgnih.gov Soft drugs are active compounds designed to undergo a predictable, one-step metabolic inactivation after exerting their therapeutic effect. nih.gov In contrast, CDS are inactive molecules that are designed to deliver the active drug to a specific site, often through a multi-step enzymatic activation process. wikipedia.orgnih.gov
The core principle of retrometabolic design is to build in a "destruct" mechanism into the drug molecule itself, leading to the formation of inactive metabolites. nih.gov This is achieved by carefully considering the structure-metabolism relationships (SMR) alongside the structure-activity relationships (SAR). wikipedia.org The goal is to maximize the therapeutic benefit while minimizing toxicity. wikipedia.orgazolifesciences.com
While specific applications of retrometabolic design to "Bm2t-Cyclosporin A" are not detailed in the provided search results, the principles are highly relevant to the development of safer Cyclosporin A analogues. By identifying the metabolic pathways of CsA, researchers can design derivatives that are either readily inactivated after their immunosuppressive action or are selectively activated at the target tissue. drugbank.comnih.gov This approach has been successfully applied to various classes of drugs, including β-blockers and anti-inflammatory steroids, to enhance their safety profiles. azolifesciences.com
Table 2: Principles of Retrometabolic Drug Design
| Design Concept | Definition | Key Objective | Example Application Area | Reference(s) |
|---|---|---|---|---|
| Soft Drug | Active compound designed for predictable one-step inactivation. | Minimize systemic toxicity by forming inactive metabolites after therapeutic effect. | Anti-inflammatory steroids | wikipedia.orgnih.gov |
| Chemical Delivery System (CDS) | Inactive molecule designed for site-specific, multi-step activation to the active drug. | Enhance drug delivery and targeting to a particular organ or site. | Eye-targeting β-blockers | wikipedia.org |
A sophisticated prodrug strategy involves designing molecules that are activated by specific enzymes that are overexpressed at a disease site. mdpi.com This approach offers a high degree of target specificity. A prime example in the context of Cyclosporin A analogues is the use of Phospholipase A2 (PLA2) as a triggering enzyme. mdpi.comresearchgate.netnih.gov
PLA2 activity is significantly elevated in inflamed tissues, such as in inflammatory bowel disease (IBD). researchgate.netnih.gov Researchers have designed and synthesized novel phospholipid-cyclosporine conjugates where CsA is linked to the sn-2 position of a phospholipid. mdpi.comresearchgate.net In this design, the PLA2 enzyme, which specifically hydrolyzes the sn-2 acyl bond of phospholipids, acts as the prodrug-activating enzyme, releasing the free CsA at the site of inflammation. researchgate.netnih.gov
Studies have shown that the chemical linker between the phospholipid and CsA is crucial for the recognition and activation by PLA2. mdpi.comresearchgate.net A series of phospholipid-linker-cyclosporine (PLC) prodrugs with varying linker lengths (from 6 to 12 carbon units) were synthesized and evaluated. mdpi.comnih.gov In-vitro and in-silico molecular dynamics simulations revealed that a 12-carbon linker length resulted in optimal prodrug activation by PLA2 compared to shorter linkers. mdpi.com This optimized design allows for the efficient release of cyclosporine from the prodrug within the active pocket of the PLA2 enzyme. mdpi.com
This enzyme-triggered approach effectively targets the delivery of cyclosporine to inflamed intestinal tissues, which could potentially minimize the systemic toxicities associated with conventional CsA therapy. mdpi.com
Table 3: Research Findings on PLA2-Triggered Cyclosporine Prodrugs
| Prodrug Design | Linker Length (Carbon Units) | Activation Enzyme | Key Findings | Reference(s) |
|---|---|---|---|---|
| Phospholipid-linker-cyclosporine (PLC) | 6 | Phospholipase A2 (PLA2) | Sub-optimal prodrug activation. | mdpi.com |
| Phospholipid-linker-cyclosporine (PLC) | 8 | Phospholipase A2 (PLA2) | Intermediate prodrug activation. | nih.gov |
| Phospholipid-linker-cyclosporine (PLC) | 10 | Phospholipase A2 (PLA2) | Improved prodrug activation. | nih.gov |
| Phospholipid-linker-cyclosporine (PLC) | 12 | Phospholipase A2 (PLA2) | Optimal prodrug activation and release of cyclosporine. | mdpi.com |
Table 4: Mentioned Compound Names
| Compound Name | |
|---|---|
| This compound | |
| Cyclosporin A (CsA) |
Preclinical Research Methodologies and Experimental Models for Bm2t Cyclosporin a Investigation
In Vitro Cell-Based Assays
In vitro assays are fundamental to the preclinical study of Bm2t-Cyclosporin A, offering a controlled environment to dissect its specific effects on various cell types and pathways.
Immune Cell Activation and Proliferation Assays (e.g., Mixed Lymphocyte Reaction, Mitogen Responses)
The immunosuppressive potential of this compound is primarily evaluated by its ability to inhibit the activation and proliferation of immune cells. Key assays in this category include the Mixed Lymphocyte Reaction (MLR) and mitogen response assays.
The Mixed Lymphocyte Reaction (MLR) serves as an in vitro model for the recognition of foreign tissues, mimicking the T-cell activation that occurs during organ transplant rejection. frontierspartnerships.org In this assay, lymphocytes from two genetically different individuals are co-cultured. The resulting proliferation of T-cells in response to the foreign antigens is measured. The inhibitory effect of this compound on this proliferative response would be quantified to determine its immunosuppressive potency. For instance, studies on the parent compound, Cyclosporin (B1163) A (CsA), have shown a dose-dependent inhibition of the proliferative response in MLR, with optimal concentrations for inhibition being approximately 0.5 to 1.0 µg/mL. nih.gov It is also known that CsA's inhibitory effect is most potent when added early in the culture, with the effect being markedly reduced after 20 hours. nih.gov
Mitogen response assays utilize substances (mitogens) like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) to non-specifically stimulate lymphocyte proliferation. questdiagnostics.commayocliniclabs.com These assays are crucial for assessing the general immune responsiveness of lymphocytes and the compound's ability to suppress it. questdiagnostics.com The proliferation of peripheral blood mononuclear cells (PBMCs) cultured with these mitogens can be measured to evaluate the impact of this compound. childrensmn.org Studies have shown that lymphocyte activation in response to mitogens can be influenced by external factors, though the immunosuppressive action of CsA in these models remains consistent. nih.gov
| Assay Type | Principle | Typical Endpoint Measured | Relevance for this compound |
|---|---|---|---|
| Mixed Lymphocyte Reaction (MLR) | Co-culture of lymphocytes from two different donors to mimic alloantigen recognition. frontierspartnerships.org | T-cell proliferation (e.g., via 3H-thymidine incorporation or CFSE dilution). | Evaluates the potential to prevent transplant rejection by inhibiting T-cell response to foreign antigens. |
| Mitogen Response Assay (e.g., PHA, Con A) | Non-specific stimulation of lymphocyte proliferation by plant lectins. questdiagnostics.com | Lymphocyte proliferation. questdiagnostics.com | Assesses general immunosuppressive activity on T-cell activation pathways. |
Cell-Mediated Cytotoxicity and Suppressor Cell Induction Studies
Beyond inhibiting proliferation, the influence of this compound on the functional differentiation of T-cells is critical. This includes its effects on cytotoxic T lymphocytes (CTLs) and the induction of regulatory or suppressor T-cells.
Cell-mediated cytotoxicity assays evaluate the ability of CTLs to kill target cells. In the context of transplantation, CTLs are the primary effectors of graft rejection. Assays would measure the lytic activity of CTLs generated in an MLR in the presence and absence of this compound. The parent compound, CsA, is known to block the development of CTLs in a primary MLR. nih.gov This effect appears to be a direct, lymphokine-independent action on CD8+ cells. nih.gov
Conversely, suppressor cell induction studies investigate whether this compound can promote the generation of regulatory T-cells (Tregs), which play a crucial role in maintaining immune tolerance. byjus.com It has been shown that CsA can permit the activation of suppressor T-cells in an MLR while preventing the generation of cytotoxic lymphocytes. nih.govjci.org These suppressor cells, typically of the Leu 2+ (CD8+) phenotype, can inhibit a subsequent MLR in an antigen-specific manner. nih.gov The induction of these suppressor cells is dependent on interactions with alloantigen-primed Leu 3+ (CD4+) inducer cells. nih.govjci.org
Cytokine Profiling and Immune Cell Phenotyping via Advanced Techniques (e.g., Flow Cytometry, MSD, ELISA)
To gain a deeper understanding of the molecular mechanisms of this compound, it is essential to analyze its impact on cytokine production and the expression of cell surface markers.
Cytokine profiling is the measurement of multiple cytokines in a biological sample to understand the nature of an immune response. numberanalytics.com Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) are highly sensitive for measuring single cytokines, while multiplex assays such as the Meso Scale Discovery (MSD) platform allow for the simultaneous quantification of multiple analytes from a small sample volume. numberanalytics.comnebiolab.comresearchgate.net For example, CsA treatment has been shown to reduce serum levels of inflammatory cytokines like IL-6 and soluble IL-2 receptor (sIL-2R). nih.gov The MSD platform, in particular, offers high accuracy and a broad dynamic range for cytokine quantification. nebiolab.com
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. researchgate.net It is invaluable for both immune cell phenotyping (identifying different cell populations based on surface markers like CD4, CD8, CD25, etc.) and for measuring intracellular cytokine production at the single-cell level. researchgate.netnih.govnasa.gov Studies on CsA have used flow cytometry to demonstrate a decrease in the expression of T-cell activation markers like CD25 and a reduction in intracellular cytokines such as IL-2 and IFN-γ following stimulation. nih.govfrontierspartnerships.org
| Technique | Application for this compound Research | Key Information Gained |
|---|---|---|
| ELISA | Quantification of specific cytokines (e.g., IL-2, IFN-γ) in culture supernatants. mdpi.com | Effect on the production of key pro-inflammatory or regulatory cytokines. |
| MSD | Multiplex analysis of a panel of cytokines and chemokines. nebiolab.com | Comprehensive profile of the immunomodulatory effects across a wide range of signaling molecules. |
| Flow Cytometry | Phenotyping of immune cell subsets and intracellular cytokine staining. nih.govfrontierspartnerships.org | Identifies specific cell populations targeted by the compound and quantifies cytokine production at the single-cell level. nasa.gov |
Cell Line-Based Screens for Anti-proliferative or Antiviral Efficacy
In addition to its immunomodulatory effects, this compound may possess other biological activities.
Cell line-based screens for anti-proliferative efficacy are used to assess the compound's potential as an anti-cancer agent. This involves testing its ability to inhibit the growth of various cancer cell lines. For example, derivatives of CsA have been synthesized and tested against the NCI-60 panel of human cancer cell lines, showing varying degrees of anti-proliferative activity. CsA itself has demonstrated direct cytolytic effects on certain T-lymphoma cell lines. nih.gov
Antiviral efficacy screens are conducted to determine if the compound can inhibit the replication of viruses. CsA has shown inhibitory effects against a range of viruses, including vaccinia virus, hepatitis C virus (HCV), and coronaviruses like SARS-CoV. toku-e.com The mechanism often involves the inhibition of cyclophilins, which are host proteins that some viruses require for replication. The antiviral potential of this compound would be evaluated in cell culture models infected with relevant viruses.
Enzymatic Assays for Calcineurin and Cyclophilin Activity
The primary mechanism of action of cyclosporins is the inhibition of calcineurin, a protein phosphatase, which is mediated by the formation of a complex with cyclophilin. toku-e.comscientificlabs.co.ukcdcn.org
Calcineurin activity assays directly measure the enzymatic activity of calcineurin. nih.gov These assays typically involve purified calcineurin, its substrate (like a 32P-labeled phosphopeptide), and calmodulin. chemsrc.com The inhibition of phosphate (B84403) release in the presence of this compound would be quantified to determine its IC50 value, a measure of its inhibitory potency. chemsrc.comfrontierspartnerships.org CsA is a potent inhibitor of calcineurin with an IC50 of approximately 5 nM. medchemexpress.com
Cyclophilin binding assays are used to determine the affinity of this compound for its intracellular receptor, cyclophilin. A common method is a competitive binding assay using radiolabeled CsA. nih.gov The ability of this compound to displace the labeled compound from cyclophilin is measured to determine its binding affinity. nih.gov Fluorescence-based methods can also be employed to determine the dissociation constants (Kd) for the interaction between cyclosporin derivatives and different cyclophilin isoforms. nih.gov The binding affinity of cyclosporin analogues often correlates with their immunosuppressive and antiviral activities. nih.gov
Ex Vivo Bioactivity Assessments
Ex vivo bioactivity assessments bridge the gap between in vitro experiments and in vivo studies. nih.gov In this approach, blood samples are collected from a subject after administration of the compound, and the functional capacity of the immune cells is then tested in the laboratory. nih.govuniversiteitleiden.nl For instance, whole blood from a healthy volunteer who has received a dose of CsA can be stimulated with a mitogen to measure T-cell proliferation, cytokine production (e.g., IFN-γ and IL-2), and the expression of activation markers. universiteitleiden.nlnih.gov This provides a measure of the drug's effective immunosuppressive activity within a physiological context, taking into account factors like metabolism and protein binding. nih.gov Such studies are crucial for understanding the pharmacodynamic profile of this compound. universiteitleiden.nl
Interactions of Bm2t Cyclosporin a with Other Biological Systems in Research Models
Interactions with Transporter Proteins (e.g., OATP1B1/1B3) in Experimental Systems
Cyclosporin (B1163) A (CsA) is a well-documented inhibitor of the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are crucial for the hepatic uptake of numerous drugs and endogenous compounds. nih.govnih.gov Inhibition of these transporters by CsA can lead to significant drug-drug interactions (DDIs), notably increasing the systemic exposure of co-administered drugs like statins. ebmconsult.commdpi.com
Research has shown that CsA exerts a long-lasting and time-dependent inhibitory effect on both OATP1B1 and OATP1B3. nih.gov Studies using OATP1B1- and OATP1B3-expressing cell lines demonstrated that preincubation with CsA significantly enhanced its inhibitory effects. nih.gov For instance, preincubation with 1 µM CsA led to a reduction in OATP1B1 activity that persisted for at least 18 hours after the drug was removed. nih.gov This suggests a mechanism beyond simple competitive inhibition.
A non-immunosuppressive analog of CsA, SCY-635 (a cyclophilin inhibitor), has also been studied for its effects on these transporters. In human embryonic kidney (HEK) 293 cells engineered to overexpress OATP1B1, both CsA and SCY-635 were found to trans-inhibit the transporter. mdpi.com The inhibitory effects of both compounds increased with longer preincubation times. mdpi.com However, CsA demonstrated significantly greater potency. After a 60-minute preincubation, the IC₅₀ value for CsA against OATP1B1 was approximately 18-fold lower than that of SCY-635, indicating a much stronger inhibitory capacity. mdpi.com
| Compound | Transporter | Experimental System | Finding | IC₅₀ (after 60 min preincubation) | Source |
|---|---|---|---|---|---|
| Cyclosporin A (CsA) | OATP1B1 | HEK293-OATP1B1 cells | Time-dependent trans-inhibition | 0.12 ± 0.04 µM | mdpi.com |
| SCY-635 | OATP1B1 | HEK293-OATP1B1 cells | Time-dependent trans-inhibition | 2.2 ± 1.4 µM | mdpi.com |
| Cyclosporin A (CsA) | OATP1B3 | HEK293-OATP1B3 cells | Long-lasting inhibition | Not Reported | nih.gov |
Modulatory Effects on Other Cellular Pathways and Molecular Components (e.g., GPR68/Ca2+/Calpain Pathway, CD28)
Recent research has uncovered that the effects of cyclosporine analogs can extend beyond calcineurin inhibition, influencing other critical cellular pathways.
GPR68/Ca2+/Calpain Pathway: The G protein-coupled receptor 68 (GPR68) acts as a proton sensor and is activated by extracellular acidosis, a common feature of the tumor microenvironment. nih.goveurofinsdiscovery.com Activation of GPR68 can trigger intracellular calcium (Ca²⁺) mobilization. eurofinsdiscovery.comnih.gov In the context of certain myeloid malignancies like myelodysplastic syndromes (MDS), the immunomodulatory drug lenalidomide (B1683929) has been shown to upregulate GPR68. scientificarchives.com This upregulation, in turn, activates a Ca²⁺/calpain-dependent pro-apoptotic pathway, contributing to the drug's therapeutic effect. scientificarchives.com Given that cyclosporine is known to enhance the sensitivity of MDS cells to lenalidomide, it is implicated in modulating this signaling axis, likely by inhibiting the pro-survival calcineurin (CaN) pathway which counteracts the apoptotic signals. scientificarchives.com
Synergistic and Antagonistic Effects with Co-Administered Agents in Preclinical Research (e.g., Interleukin-2, Lenalidomide)
The interaction of cyclosporine and its analogs with other therapeutic agents is a key area of preclinical study to devise more effective combination therapies.
Interleukin-2 (IL-2): IL-2 is a cytokine that promotes the proliferation and activity of T-cells and Natural Killer (NK) cells. touchoncology.comembopress.org CsA functions by inhibiting the production of IL-2 by T-cells. nih.gov Preclinical studies have explored whether the addition of exogenous IL-2 can overcome the immunosuppressive effects of CsA. In mixed lymphocyte response (MLR) assays, adding external IL-2 was able to restore a normal proliferative response in the presence of CsA. nih.gov However, the effect on the generation of cytotoxic T lymphocytes was more variable; at high concentrations of CsA, even the addition of IL-2 could not restore cytotoxic activity. nih.gov This suggests that while IL-2 can counteract some of CsA's effects, it cannot fully abrogate its immunosuppressive action, particularly at higher doses. nih.gov Conversely, IL-2 and IL-18 have been shown to have synergistic effects in enhancing the cytolytic activity of human NK cells. waocp.org
Lenalidomide: Lenalidomide is an immunomodulatory drug used in certain hematologic cancers. drugbank.comnih.gov Preclinical studies in MDS and acute myeloid leukemia (AML) cell lines have demonstrated a synergistic effect between cyclosporine and lenalidomide. scientificarchives.com Lenalidomide treatment upregulates RCAN1, an endogenous inhibitor of the pro-survival calcineurin (CaN) pathway. scientificarchives.com By adding cyclosporine, a direct pharmacological inhibitor of CaN, the pro-apoptotic effects of lenalidomide are significantly enhanced. scientificarchives.com Co-treatment with both agents induced more apoptosis and reduced colony formation in MDS cells compared to either agent alone. scientificarchives.com Intriguingly, while the combination inhibited T-cell activation as expected, pretreating T-cells with lenalidomide appeared to reverse the immunosuppressive effect of cyclosporine, suggesting a complex interplay that could be therapeutically beneficial. scientificarchives.com
| Co-Administered Agent | Research Model | Observed Effect | Mechanistic Insight | Source |
|---|---|---|---|---|
| Interleukin-2 (IL-2) | Mixed Lymphocyte Response (MLR) | Antagonistic (IL-2 overcomes CsA-induced proliferation block) | Exogenous IL-2 bypasses CsA's inhibition of endogenous IL-2 production. | nih.gov |
| Lenalidomide | MDS/AML cell lines (MDSL) | Synergistic (Enhanced cancer cell apoptosis) | CsA inhibits the CaN pro-survival pathway, enhancing lenalidomide's pro-apoptotic signaling. | scientificarchives.com |
| Lenalidomide | T-lymphocytes | Complex (Lenalidomide pretreatment reverses CsA immunosuppression) | Potentially through a CRBN-independent, CD28-mediated mechanism. | scientificarchives.com |
Advanced Analytical and Structural Characterization Techniques for Bm2t Cyclosporin a Research
High-Resolution Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
High-resolution spectroscopic techniques are indispensable for the detailed chemical characterization of Bm2t-Cyclosporin A. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone methodologies in this regard, offering complementary information on the molecule's structure, purity, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail about the three-dimensional structure of cyclosporins in solution. For Cyclosporin (B1163) A and its derivatives, 1D and 2D NMR experiments, such as ¹H and ¹³C NMR, are used to assign proton and carbon signals to specific amino acid residues within the cyclic peptide structure. nih.govresearchgate.net These assignments are fundamental for determining the molecule's conformation, including the cis-trans isomerization of its numerous N-methylated peptide bonds, a feature critical to its biological function. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space proton-proton distance constraints that are used to calculate the solution conformation. nih.govethz.ch For complex biological samples, solid-state NMR has also been applied to study cyclosporins, offering insights into their structure in a non-solution environment. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is the reference standard for the quantification and identification of cyclosporins due to its high accuracy, specificity, and sensitivity. nih.govaruplab.com Electrospray ionization (ESI) is a common technique used for these large molecules. High-resolution mass spectrometers, such as hybrid quadrupole-Orbitrap systems, offer improved selectivity for analyzing immunosuppressant drugs in complex matrices like whole blood. thermofisher.com Tandem mass spectrometry (MS/MS) allows for specific fragmentation patterns to be monitored, ensuring accurate identification and quantification. For Cyclosporin A, monitoring the fragmentation of the ammoniated adduct ([M+NH₄]⁺) often yields higher sensitivity and specificity compared to the protonated molecule.
| Technique | Application | Key Findings & Parameters | References |
|---|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation & Conformational Analysis | - Assignment of resonances to each amino acid residue.
| nih.govresearchgate.netethz.ch |
| LC-MS/MS | Quantification and Identification | - High sensitivity and specificity for detection in biological fluids.
| nih.govthermofisher.com |
| High-Resolution MS (e.g., Orbitrap) | Enhanced Selectivity | - Mass accuracy typically within 5 ppm for quantification.
| thermofisher.com |
X-ray Crystallography of Cyclosporin-Protein Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of molecules in their crystalline state. For this compound, this method is crucial for understanding how it interacts with its primary intracellular receptor, cyclophilin A (CypA).
The crystal structure of the complex between recombinant human cyclophilin A and (MeBm₂t)¹-Cyclosporin A has been determined at a resolution of 2.2 Å. oup.com This high-resolution structure reveals the exact binding mode of the drug to its protein target. The analysis shows that (MeBm₂t)¹-Cyclosporin A adopts a bound conformation and establishes a network of interactions with CypA that is similar to that of the parent compound, Cyclosporin A. oup.com This structural conservation is key to understanding its mechanism of action. The resulting drug-protein complex presents a composite surface that subsequently interacts with and inhibits calcineurin, a critical step in the immunosuppressive pathway. pnas.org The crystallographic data provides precise details on bond lengths, angles, and the crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. pnas.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Resolution | 2.2 Å | oup.com |
| R-factor | 16.3% | oup.com |
| Space Group | P4₁2₁2 or P4₃2₁2 (for CsA complex) | nih.gov |
| Binding Partner | Recombinant Human Cyclophilin A (CypA) | oup.com |
| Key Structural Feature | Bound conformation similar to Cyclosporin A, with conserved interactions with CypA. | oup.com |
Computational Approaches and Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are vital for exploring the conformational flexibility and dynamic behavior of this compound. nih.gov Cyclosporins are known for their "chameleonic" properties, adopting different conformations in various solvent environments and when bound to proteins. acs.org MD simulations can model these conformational ensembles, which is something static experimental structures cannot fully capture.
MD simulations are used to study the conformational landscape of cyclosporin derivatives in different explicit solvents, from polar (water) to apolar (chloroform, cyclohexane). nih.govacs.org These simulations, often running for hundreds of nanoseconds, track the atomic motions of the molecule over time, providing insights into its structural stability, flexibility, and the transitions between different conformational states. nih.govresearchgate.net Parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG) are calculated to quantify the molecule's dynamic behavior. nih.govresearchgate.net
Furthermore, these computational approaches are instrumental in studying ligand-target interactions. By simulating the this compound-cyclophilin complex, researchers can analyze the stability of the binding interface, calculate binding free energies (e.g., using MM/PBSA methods), and identify the key residues contributing to the binding affinity. nih.govresearchgate.net These simulations complement experimental data from X-ray crystallography and NMR, providing a dynamic picture of the molecular recognition process that is essential for its immunosuppressive function.
| Simulation Parameter | Description | Typical Application | References |
|---|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, OPLS). | Defines the physics of atomic interactions during the simulation. | acs.orgmdpi.com |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Longer simulations allow for sampling of more extensive conformational changes. | nih.govmdpi.com |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Assesses the structural stability of the molecule or complex over time. | nih.govresearchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the molecule. | nih.govresearchgate.net |
| MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) | A method to calculate the binding free energy of a ligand to a protein. | Estimates the strength of the ligand-target interaction. | nih.govresearchgate.net |
Q & A
Q. How to ensure transparency when publishing contradictory results on this compound’s efficacy?
Q. What criteria should guide the inclusion of this compound data in systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
